N-Thionylaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-Thionylaniline involves catalytic and oxidative reactions. For instance, the oxidative Povarov reaction of N-benzylanilines under catalytic radical cation salt induced conditions demonstrates a method for synthesizing 2,4-diarylquinoline derivatives, highlighting a radical intermediate's role in catalytic oxidation (Jing Liu et al., 2015). Electrochemical oxidation of N-benzylaniline in aqueous sulfuric acid solution also leads to the formation of conducting polymer films, illustrating another synthetic approach (S. Dong & Zhuang Li, 1989).
Molecular Structure Analysis
Molecular structure analysis of N-Thionylaniline-related compounds reveals significant insights into their chemical properties. For example, the study on the synthesis and characterization of poly-N-methylaniline, a polymer related to N-Thionylaniline, demonstrates the importance of molecular structure in determining the material's electrical conductivity and electrochemical properties (N. Comisso et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving N-Thionylaniline analogs include multicomponent reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, an efficient method for synthesizing (Z)-3-((arylamino)methylene)indoline-2-thiones via a novel multicomponent reaction of indoles, CS2, and nitroarenes is an example of the chemical reactivity of N-Thionylaniline-related compounds (Q. Qin et al., 2021).
Physical Properties Analysis
The physical properties of compounds related to N-Thionylaniline, such as solubility, conductivity, and polymerization behavior, are crucial for their application in materials science. The electrochemical polymerization and characterization of N-benzylaniline, leading to the formation of conductive polymer films, provide valuable data on the physical properties relevant to material applications (S. Dong & Zhuang Li, 1989).
Chemical Properties Analysis
The chemical properties of N-Thionylaniline and its derivatives, such as reactivity towards various reagents, catalytic activities, and participation in multicomponent reactions, are integral to their utility in synthetic organic chemistry. Studies on the oxidative reactions and polymerization processes exemplify the complex chemical behavior of these compounds (Jing Liu et al., 2015), (S. Dong & Zhuang Li, 1989).
Scientific Research Applications
Extraction and Separation of Metals : N-n-Octylaniline, a compound structurally related to N-Thionylaniline, is used in the extractive separation of metals like palladium(II), tellurium(IV), and platinum(IV) from acidic media. This process is applicable in the analysis of synthetic mixtures and alloys (Lokhande, Anuse, & Chavan, 1998); (Sargar & Anuse, 2001).
Metabolic Activation of Carcinogenic Compounds : N-hydroxy derivatives of arylamines and heterocyclic amines, which are structurally related to N-Thionylaniline, undergo metabolic activation by human liver sulfotransferases. This process is significant in understanding the metabolic pathways and potential toxic effects of these compounds (Chou, Lang, & Kadlubar, 1995).
Biomedical Applications of Terahertz Technology : While not directly related to N-Thionylaniline, terahertz (THz) imaging and sensing technologies, used in medical and security applications, have been extensively researched. This includes studies on the biological effects of THz radiation, which is crucial for health hazard evaluation and safety standards (Wilmink & Grundt, 2011); (Gong et al., 2019).
Trimethylamine N-Oxide (TMAO) Research : Studies on TMAO, a metabolite related to cardiovascular and other diseases, highlight the role of dietary sources, gut microbial flora, and the potential of TMAO as a biomarker or therapeutic target. This research is relevant to understanding the metabolic pathways and health implications of small organic compounds, which could be indirectly related to N-Thionylaniline research (Wang et al., 2015); (Janeiro et al., 2018).
Chemical Reactions of Alkene Oxides with Aromatic Thionylimines : Research on the reaction of alkene oxides with thionylanilines, which are similar to N-Thionylaniline, has been conducted. These studies contribute to the understanding of chemical reactions involving thionylanilines (Étlis, Sineokov, & Sergeeva, 1966).
Pharmacological Effects of Related Compounds : Studies on the pharmacological effects of compounds like meldonium, which is used in the treatment of heart failure and other cardiometabolic diseases, can provide insights into the potential pharmacological applications of compounds related to N-Thionylaniline (Dambrova et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOJWGRGPONADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061533 | |
Record name | Benzenamine, N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Thionylaniline | |
CAS RN |
1122-83-4, 222851-56-1 | |
Record name | N-Sulfinylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Thionylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222851561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Sulfinylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, N-sulfinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-sulphinylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-Thionylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7R5HC44R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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